molecular formula C9H15N6O4P B3187040 Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]- CAS No. 138277-02-8

Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]-

Cat. No. B3187040
CAS RN: 138277-02-8
M. Wt: 302.23 g/mol
InChI Key: LUZAAANVJFESOZ-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]-, also known as ({2-[(6-Amino-9H-purin-9-yl)oxy]ethoxy}methyl)phosphonic acid, is a compound with the molecular formula C8H12N5O5P . It has an average mass of 289.185 Da and a monoisotopic mass of 289.057617 Da .


Molecular Structure Analysis

The molecular structure of this compound is based on a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . Attached to this core are phosphonic acid, ethoxy, and methyl groups .


Physical And Chemical Properties Analysis

Predicted data suggests that this compound has a Log Kow (KOWWIN v1.67 estimate) of -2.45 . The boiling point is estimated to be 480.00°C (Adapted Stein & Brown method), and the melting point is estimated to be 90.27°C (Mean or Weighted MP) . The vapor pressure is estimated to be 6.06E-011 mm Hg at 25°C (Modified Grain method) .

properties

IUPAC Name

2-[2-(2,6-diaminopurin-9-yl)ethoxy]ethylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N6O4P/c10-7-6-8(14-9(11)13-7)15(5-12-6)1-2-19-3-4-20(16,17)18/h5H,1-4H2,(H2,16,17,18)(H4,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZAAANVJFESOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCOCCP(=O)(O)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00768855
Record name {2-[2-(2,6-Diamino-9H-purin-9-yl)ethoxy]ethyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, [2-[2-(2,6-diamino-9H-purin-9-yl)ethoxy]ethyl]-

CAS RN

138277-02-8
Record name {2-[2-(2,6-Diamino-9H-purin-9-yl)ethoxy]ethyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00768855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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